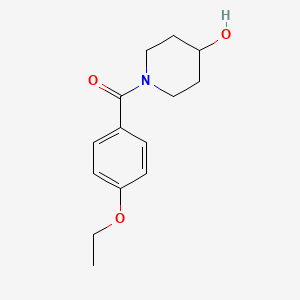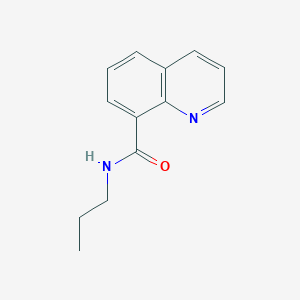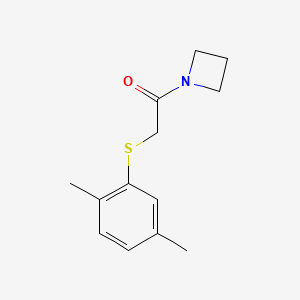![molecular formula C16H16N2O2 B7474885 N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide](/img/structure/B7474885.png)
N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide, also known as AZD-9291, is a small molecule drug used in cancer treatment. It is a third-generation epidermal growth factor receptor (EGFR) inhibitor that selectively targets the T790M mutation, which is responsible for resistance to first-generation EGFR inhibitors.
Wirkmechanismus
N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide works by irreversibly binding to the mutant EGFR, preventing its activation and downstream signaling pathways. This leads to inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide has been shown to have a high selectivity for the T790M mutation, with minimal effects on wild-type EGFR. It has also been found to have good oral bioavailability and pharmacokinetic properties. In clinical trials, N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide has demonstrated efficacy in reducing tumor size and improving progression-free survival in NSCLC patients with the T790M mutation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide is its high selectivity for the T790M mutation, which makes it a promising drug for targeted cancer therapy. However, its irreversible binding to the mutant EGFR can also lead to potential toxicity and adverse effects. In addition, the development of resistance to N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide has been reported in some patients, highlighting the need for further research into combination therapies and alternative treatment strategies.
Zukünftige Richtungen
Future research on N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide could focus on several areas, including:
1. Combination therapy with other targeted agents or immunotherapy to improve treatment efficacy and overcome resistance.
2. Investigation of the molecular mechanisms underlying resistance to N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide and the development of new drugs targeting these mechanisms.
3. Exploration of the potential use of N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide in other cancer types with EGFR mutations.
4. Development of biomarkers to predict patient response to N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide and guide treatment decisions.
Conclusion:
N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide is a promising third-generation EGFR inhibitor that selectively targets the T790M mutation in NSCLC. Its high selectivity and oral bioavailability make it a promising drug for targeted cancer therapy. However, further research is needed to overcome resistance and improve treatment efficacy.
Synthesemethoden
The synthesis of N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide involves several steps, starting from the reaction between 2-chloro-5-nitrobenzoic acid and 2-aminonaphthalene-1,5-disulfonic acid. The resulting compound is then subjected to a series of chemical reactions, including nitration, reduction, and coupling, to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of non-small cell lung cancer (NSCLC) with the T790M mutation. It has shown promising results in inhibiting tumor growth and improving patient outcomes.
Eigenschaften
IUPAC Name |
N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-15(18-8-3-9-18)11-17-16(20)14-7-6-12-4-1-2-5-13(12)10-14/h1-2,4-7,10H,3,8-9,11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPDWYWFMJHTHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CNC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7474839.png)


![6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474870.png)

![6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7474891.png)


![3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474909.png)

